Famotidine HCl

Description

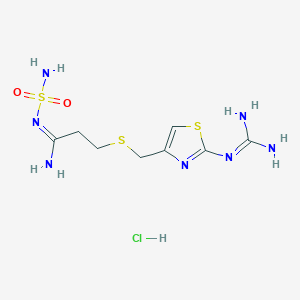

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

125193-62-6 |

|---|---|

Molecular Formula |

C8H16ClN7O2S3 |

Molecular Weight |

373.9 g/mol |

IUPAC Name |

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride |

InChI |

InChI=1S/C8H15N7O2S3.ClH/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11;/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14);1H |

InChI Key |

OONJNILIBCMSNC-UHFFFAOYSA-N |

SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N.Cl |

Isomeric SMILES |

C1=C(N=C(S1)N=C(N)N)CSCC/C(=N/S(=O)(=O)N)/N.Cl |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N.Cl |

Synonyms |

Famotidine Famotidine Hydrochloride MK 208 MK-208 MK208 Pepcid YM 11170 YM-11170 YM11170 |

Origin of Product |

United States |

Foundational & Exploratory

Famotidine HCl: A Technical Guide to its Chemical Properties and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine (B1672045) HCl is a potent histamine (B1213489) H2 receptor antagonist widely utilized in the treatment of acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[] Its therapeutic efficacy stems from its specific and competitive inhibition of histamine H2 receptors on the basolateral membrane of gastric parietal cells, leading to a reduction in gastric acid secretion.[][2] This technical guide provides an in-depth overview of the chemical properties of Famotidine HCl and the methodologies employed for its structural elucidation, tailored for professionals in the fields of research, science, and drug development.

Chemical Properties of this compound

A comprehensive summary of the key chemical and physical properties of this compound is presented in the table below. These parameters are crucial for its formulation, delivery, and interaction with biological systems.

| Property | Value |

| IUPAC Name | 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride[3] |

| Chemical Formula | C₈H₁₆ClN₇O₂S₃[3] |

| Molecular Weight | 373.9 g/mol [3] |

| Melting Point | Approximately 163-164 °C (for the free base, Famotidine)[4][5] |

| pKa | 6.8 (guanidine group), 11.3 (sulfonamidate anion) for Famotidine[5] |

| Solubility | Freely soluble in glacial acetic acid, slightly soluble in methanol (B129727), very slightly soluble in water, and practically insoluble in ethanol.[4][6][7] |

| logP | -0.64 (for the free base, Famotidine)[4] |

Structure Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the connectivity of atoms, the three-dimensional arrangement of the molecule, and its solid-state characteristics.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assign the proton and carbon signals and to establish the connectivity within the famotidine molecule.

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or water (D₂O).[5]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments, including gCOSY, gHSQC, and gHMBC, are performed to establish proton-proton and proton-carbon correlations.[5]

-

Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to assign all proton and carbon signals and to confirm the molecular structure of famotidine. These studies have been crucial in correcting initial misassignments in the literature and in understanding the protonation sites of the molecule.[5]

2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Liquid chromatography-mass spectrometry (LC-MS) is a common method for the analysis of famotidine.

-

Sample Preparation: For analysis of famotidine in biological matrices like plasma, a liquid-liquid or solid-phase extraction is performed to isolate the compound.[8][9] The extracted sample is then reconstituted in a suitable solvent compatible with the LC-MS system.

-

Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system equipped with a suitable column (e.g., C18) to separate famotidine from other components.[8][10]

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in positive ion mode, and data can be acquired in full scan mode or by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.[8][9][11] The precursor ion and characteristic product ions of famotidine are monitored to confirm its presence and to quantify it.

3. X-ray Crystallography

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in its crystalline state.

-

Crystal Growth: Single crystals of this compound or a cocrystal are grown by methods such as slow evaporation of a suitable solvent system. For instance, a famotidine-malonic acid cocrystal was synthesized by dissolving famotidine in a mixture of methanol and dimethylformamide, followed by the addition of malonic acid and slow evaporation.[4]

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature using a specific radiation source (e.g., Mo Kα).[4]

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined using least-squares techniques.[4] This analysis provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Visualizations

Chemical Structure of this compound

References

- 2. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 3. What is the mechanism of Famotidine? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Solution-state NMR spectroscopy of famotidine revisited: spectral assignment, protonation sites, and their structural consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization and selective crystallization of famotidine polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. Determination of famotidine in low-volume human plasma by normal-phase liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study [jms.fudan.edu.cn]

- 11. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Famotidine HCl: A Technical Guide for Laboratory Professionals

Introduction: Famotidine (B1672045), a potent histamine (B1213489) H2-receptor antagonist, is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its synthesis has been approached through various strategic routes since its development. This technical guide provides an in-depth overview of two prominent synthesis pathways for Famotidine hydrochloride (HCl) suitable for laboratory-scale preparation. The methodologies presented are based on established patent literature and scholarly articles, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Pathway 1: Synthesis via S-Alkylation of a Guanidinothiazole Derivative

This widely employed pathway involves the preparation of a key intermediate, N-sulfamyl-3-chloropropionamidine hydrochloride, followed by its reaction with S-(2-guanidino-thiazol-4-yl-methyl)isothiourea.

Diagram of Pathway 1

Caption: Synthesis of this compound via S-Alkylation.

Experimental Protocols for Pathway 1

Step 1: Synthesis of N-Sulfamyl-3-chloropropionamidine hydrochloride [1][2][3]

-

To a suspension of sulfamide (9.61 g, 0.10 mole) in 3-chloropropionitrile (60 ml, 0.76 mole), introduce dry hydrogen chloride gas with stirring.

-

Maintain the reaction temperature between 50°C and 60°C for 5 hours.

-

Cool the resulting thick, white crystal suspension to room temperature.

-

The reaction mixture can be diluted with isopropyl ether (25 ml) and further cooled with an ice water bath.[3]

-

Filter the precipitate, wash with acetone, and dry to yield N-sulfamyl-3-chloropropionamidine hydrochloride.

Step 2: Synthesis of Famotidine [1]

-

Prepare a solution of S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea dihydrochloride (3.04 g, 0.01 mole) and N-sulfamyl-3-chloro-propionamidine hydrochloride (2.22 g, 0.01 mole) in deionized water (8.0 ml).

-

To this solution, add a mixture of 10N sodium hydroxide (B78521) solution (4.0 ml, 0.04 mole) and ethanol (6.0 ml) dropwise at 25°C to 30°C with stirring.

-

Stir the resulting homogeneous mixture (pH 11) for an additional 1.5 hours.

-

Cool the mixture in an ice water bath for one hour to precipitate the product.

-

Filter the product, wash twice with deionized water and twice with isopropanol, and dry to a constant weight to obtain Famotidine.

Step 3: Conversion to this compound [4]

-

In a three-necked flask, add crude Famotidine (50 g) to methanol (500 ml).

-

Add concentrated hydrochloric acid and heat the mixture to 40°C to precipitate Famotidine hydrochloride.

-

Filter the resulting Famotidine hydrochloride using a Buchner funnel.

-

For purification, the obtained Famotidine hydrochloride can be redissolved in methanol by heating, treated with activated carbon, and recrystallized.[4]

Quantitative Data for Pathway 1

| Step | Reactants | Key Conditions | Yield | Reference |

| 1. N-Sulfamyl-3-chloropropionamidine HCl Synthesis | Sulfamide, 3-Chloropropionitrile, HCl gas | 50-60°C, 5 hours | 72.0% | [3] |

| 2. Famotidine Synthesis | S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea dihydrochloride, N-Sulfamyl-3-chloropropionamidine HCl | 25-30°C, 1.5 hours, pH 11 | 71% | [1] |

| 3. This compound Formation | Famotidine, Methanol, Concentrated HCl | 40°C | Not stated | [4] |

Pathway 2: Synthesis from a Propionitrile (B127096) Intermediate

This pathway involves the formation of an iminoether from a propionitrile derivative, followed by reaction with sulfamide.

Diagram of Pathway 2

Caption: Synthesis of this compound from a Propionitrile Intermediate.

Experimental Protocols for Pathway 2

Step 1: Preparation of Iminoether Base [5]

-

The solid iminoether base is prepared from 3-(2-guanidino-thiazol-4-yl-methylthio)-propionitrile. (Note: Specific reagents and conditions for this step are not detailed in the provided reference but would typically involve reaction with an alcohol in the presence of an acid catalyst, followed by neutralization).

Step 2: Synthesis of Famotidine [5]

-

React the prepared solid iminoether base with 2.2 molar equivalents of sulfamide in a methanolic medium.

-

Maintain the reaction temperature between 20°C and 30°C for three days.

-

The crude product is obtained after the reaction period.

-

Purification can be achieved by recrystallization from aqueous dimethylformamide, followed by dissolution in a mixture of water and acetic acid and precipitation with a base.

Step 3: Conversion to this compound

The protocol for converting the resulting Famotidine base to this compound is the same as described in Pathway 1.

Quantitative Data for Pathway 2

| Step | Reactants | Key Conditions | Yield | Reference |

| 1. Iminoether Base Formation | 3-(2-guanidino-thiazol-4-yl-methylthio)-propionitrile | Not detailed | 78.8% | [5] |

| 2. Famotidine Synthesis | Iminoether base, Sulfamide | 20-30°C, 3 days, Methanol | 62% (crude) | [5] |

Conclusion

The two pathways presented offer viable routes for the laboratory synthesis of this compound. Pathway 1, proceeding through an N-sulfamyl-3-chloropropionamidine intermediate, is well-documented with specific reaction conditions and good yields. Pathway 2, utilizing a propionitrile intermediate, provides an alternative approach. The selection of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale, and purification capabilities. The final conversion to the hydrochloride salt is a straightforward process applicable to the final product from either pathway. This guide serves as a comprehensive resource for researchers and professionals in the field of drug development and synthesis.

References

- 1. US4835281A - Process for the preparation of N-sulfamyl-3-(2-guanidino-thiazol-4-methylthio)-propionamidine - Google Patents [patents.google.com]

- 2. US5068405A - Famotidine intermediates and their preparation - Google Patents [patents.google.com]

- 3. US4731479A - N-sulfamyl-3-halopropionamidines - Google Patents [patents.google.com]

- 4. EP1361221A1 - A process for the preparation of a combination of famotidine polymorphs A and B - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

Famotidine HCl: An In-depth Technical Guide on its Histamine H2 Receptor Antagonist Activity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Famotidine (B1672045) is a highly potent and selective second-generation histamine (B1213489) H2 receptor antagonist.[1] It effectively inhibits gastric acid secretion by competitively blocking the action of histamine on H2 receptors located on the basolateral membrane of gastric parietal cells.[2] This action interrupts the primary signaling pathway for acid production, making Famotidine a cornerstone therapy for acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[1][3] This document provides a comprehensive technical overview of Famotidine's mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Competitive Antagonism at the H2 Receptor

The secretion of gastric acid is a complex process regulated by multiple signaling molecules, with histamine being a key stimulant. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on gastric parietal cells.[1] This binding event initiates a G-protein coupled receptor (GPCR) signaling cascade.

The H2 receptor is coupled to a Gs (stimulatory) protein. Upon histamine binding, the Gs alpha subunit activates the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, culminating in the activation and translocation of the H⁺/K⁺-ATPase proton pump to the apical membrane of the parietal cell.[1] This proton pump is the final step in the secretion of H⁺ ions (protons) into the gastric lumen, thus producing gastric acid.[1]

Famotidine functions as a competitive antagonist at the H2 receptor.[2][5] It binds reversibly to the receptor, preventing histamine from binding and initiating the signaling cascade.[6] By blocking this pathway at an early stage, Famotidine effectively suppresses both basal and stimulated gastric acid secretion, reducing both the volume and acidity of gastric juice.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the histamine H2 receptor signaling pathway and the inhibitory point of action for Famotidine.

Caption: H2 receptor signaling cascade and Famotidine's point of inhibition.

Pharmacodynamic Profile

Famotidine is distinguished by its high potency. On a weight basis, it is approximately 20 to 50 times more potent than cimetidine (B194882) and 6 to 10 times more potent than ranitidine (B14927) in inhibiting gastric acid secretion.[5][7][8] This allows for effective acid control at lower doses.

Quantitative Pharmacodynamic Data

| Parameter | Value / Finding | Reference |

| Relative Potency | 20-50x more potent than Cimetidine | [7][8] |

| 7.5-10x more potent than Ranitidine | [7][8] | |

| IC50 (H2 Receptor) | 33 nM | |

| Kd (H2 Receptor) | 14 nM | |

| pA2 Value (guinea pig atria) | 8.33 | [9] |

| Acid Suppression (20 mg dose) | Reduces hourly acid concentration from 49.3 to 9.6 mmol/L over 12 hours. | [10] |

| Reduces total acid output from 8.89 to 0.55 mmol over 12 hours. | [10] | |

| Acid Suppression vs. Cimetidine | 5 mg Famotidine (~60% suppression) is comparable to 300 mg Cimetidine (~55% suppression). | [11] |

| Duration of Action | Antisecretory effect lasts for 10 to 12 hours. | [2] |

Pharmacokinetic Properties

The pharmacokinetic profile of Famotidine supports its clinical efficacy, allowing for convenient dosing schedules. It undergoes minimal first-pass metabolism and is primarily eliminated by the kidneys.[2]

Quantitative Pharmacokinetic Data

| Parameter | Value | Reference |

| Bioavailability (Oral) | 40% to 45% | [2][6] |

| Onset of Action (Oral) | Within 1 hour | [2] |

| Peak Effects (Oral) | 1 to 3 hours | [2] |

| Peak Effects (Intravenous) | ~30 minutes | [2] |

| Elimination Half-Life | 2.5 to 3.5 hours | [2][6] |

| Plasma Protein Binding | 15% to 20% | [2][6] |

| Volume of Distribution | 1.0 to 1.3 L/kg | [2] |

| Metabolism | Minimal first-pass; primarily via CYP1A2. | [2] |

| Elimination | Primarily renal excretion. | [8] |

Experimental Protocols and Workflows

The characterization of Famotidine's H2 receptor antagonist activity relies on established in vitro and in vivo experimental models.

Protocol 1: Radioligand Receptor Binding Assay

This in vitro assay is used to determine the binding affinity (Kd) of Famotidine for the histamine H2 receptor. It involves competing with a radiolabeled ligand for receptor binding sites.

Objective: To quantify the affinity of Famotidine for the H2 receptor.

Materials:

-

Cell membranes prepared from HEK293T cells transiently transfected with human H2 receptor cDNA.[12]

-

Radioligand: [³H]tiotidine (a known H2 antagonist).[12]

-

Unlabeled tiotidine (B1662263) (for determining non-specific binding).

-

Varying concentrations of Famotidine.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Preparation: Prepare serial dilutions of Famotidine.

-

Incubation: In assay tubes, incubate the cell membranes with a fixed concentration of [³H]tiotidine and varying concentrations of Famotidine. A set of tubes containing [³H]tiotidine and a high concentration of unlabeled tiotidine is included to measure non-specific binding.[12]

-

Equilibrium: Allow the reaction to reach equilibrium (e.g., incubate for 40 minutes at 4°C to prevent ligand internalization).[12]

-

Separation: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the concentration of Famotidine to generate a competition curve. The IC50 (concentration of Famotidine that inhibits 50% of specific [³H]tiotidine binding) is determined and used to calculate the inhibition constant (Ki).

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: In Vivo Gastric Acid Secretion Study (Human Model)

This in vivo protocol assesses the pharmacodynamic effect of Famotidine on gastric acid output in human subjects.

Objective: To measure the inhibition of gastric acid secretion by Famotidine.

Materials:

-

Healthy human volunteers.

-

Famotidine (e.g., 20 mg oral dose) and placebo.[10]

-

Nasogastric tube.

-

Aspiration/collection system.

-

pH meter and titrator for acid concentration measurement.

Methodology:

-

Subject Preparation: Subjects fast overnight. A nasogastric tube is inserted into the stomach for sample collection.

-

Baseline Collection: Collect basal gastric juice for a defined period (e.g., 1 hour) to establish a baseline secretion rate.

-

Drug Administration: Administer a single oral dose of Famotidine (e.g., 20 mg) or placebo in a randomized, crossover design.[10]

-

Sample Collection: Aspirate and collect gastric juice continuously or at hourly intervals for an extended period (e.g., 12-24 hours).[10]

-

Measurement: For each collected sample, measure the total volume (gastric juice output) and the acid concentration (e.g., by titration with NaOH to a pH of 7.0).

-

Calculation: Calculate the total acid output for each interval by multiplying the volume of gastric juice by the acid concentration.

-

Analysis: Compare the acid output over time for the Famotidine group versus the placebo group. Calculate the percentage inhibition of acid secretion at different time points.

Caption: Workflow for a human gastric acid secretion study.

Clinical Efficacy and Applications

Famotidine is approved for the treatment of several acid-related disorders.[2] Its potent and sustained acid-suppressing effect leads to high rates of ulcer healing and symptom relief.[13][14]

Summary of Clinical Efficacy Data

| Indication | Dosage Regimen | Efficacy Endpoint | Result | Reference |

| Duodenal Ulcer | 40 mg at bedtime | Healing Rate at 8 weeks | 88% | [15] |

| Duodenal Ulcer | 20 mg twice daily | Healing Rate at 8 weeks | 92% | [15] |

| Gastric Ulcer | 40 mg at bedtime | Healing Rate at 8 weeks | 78% (vs. 64% for placebo) | [16] |

| GERD | 20 mg twice daily | Symptom & Lesion Improvement | Significant improvement at 6 weeks | [14] |

| Zollinger-Ellison Syndrome | Titrated (e.g., 20 mg every 6h) | Control of Acid Hypersecretion | Effective long-term control | [1][17] |

Conclusion

Famotidine HCl is a highly effective histamine H2 receptor antagonist characterized by its high potency, selectivity, and favorable pharmacokinetic profile. Its mechanism of action, centered on the competitive inhibition of the H2 receptor-mediated cAMP signaling pathway in gastric parietal cells, provides a robust and reliable method for reducing gastric acid secretion. The quantitative data from pharmacodynamic and clinical studies consistently demonstrate its superiority over earlier-generation H2 antagonists and its efficacy in treating a range of acid-related gastrointestinal diseases. The experimental protocols detailed herein represent the standard methodologies for evaluating the core antagonist activity of compounds like Famotidine, providing the foundational data for drug development and clinical application.

References

- 1. Famotidine Explained: Acid Control with a Broader Impact - Eureka Blog [eureka.patsnap.com]

- 2. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 4. researchgate.net [researchgate.net]

- 5. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Famotidine. Pharmacodynamic and pharmacokinetic properties and a preliminary review of its therapeutic use in peptic ulcer disease and Zollinger-Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology of the novel H2 antagonist famotidine: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of a histamine H2-receptor antagonist, famotidine, on gastric secretion in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Famotidine, a new H2-receptor antagonist. Effect on parietal, nonparietal, and pepsin secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]

- 13. Clinical efficacy of famotidine in the treatment of acid-related diseases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Articles [globalrx.com]

- 15. Review of an extensive worldwide study of a new H2-receptor antagonist, famotidine, as compared to ranitidine in the treatment of acute duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Suppression of nocturnal acid secretion with famotidine accelerates gastric ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Famotidine, a new, potent, long-acting histamine H2-receptor antagonist: comparison with cimetidine and ranitidine in the treatment of Zollinger-Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Famotidine HCl to H2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famotidine, a potent histamine (B1213489) H2 receptor antagonist, is a cornerstone in the management of acid-related gastrointestinal disorders.[1][2][3] Its therapeutic efficacy is fundamentally linked to its high affinity and selective binding to the H2 receptor, a G-protein coupled receptor (GPCR) located on gastric parietal cells.[1][4] This technical guide provides an in-depth analysis of the in vitro binding affinity of Famotidine HCl to H2 receptors, presenting quantitative binding data, detailed experimental methodologies, and a visual representation of the associated signaling pathways and experimental workflows.

Introduction

Famotidine's mechanism of action involves the competitive inhibition of histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells.[1][5] This blockade disrupts the signaling cascade that leads to gastric acid secretion, making it an effective treatment for conditions such as peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[1][3][6] Understanding the precise binding characteristics of Famotidine is crucial for drug development, enabling the design of more potent and selective therapeutic agents.

Quantitative Binding Affinity Data

The binding affinity of Famotidine for the H2 receptor has been quantified using various in vitro assays, yielding key parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd). These values provide a quantitative measure of the drug-receptor interaction.

| Parameter | Value (nM) | Cell Line/Tissue | Radioligand | Reference |

| IC50 | 20 | CHO-K1 cells (human H2 receptor) | Not Specified | [7] |

| IC50 | 33 | Not Specified | Not Specified | |

| IC50 | 300 | Human fundic membranes | Not Specified | [8] |

| Kd | 14 | Not Specified | Not Specified | |

| pA2 | 8.33 | Guinea pig atria | Not Specified | [9] |

| pA2 | 7.86 | Guinea pig papillary muscle | Not Specified | [9] |

| pA2 | 7.83 | Isolated rat gastric secretion | Not Specified | [9] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[10]

Experimental Protocols

The determination of Famotidine's binding affinity to H2 receptors is primarily achieved through radioligand binding assays. Below is a synthesized protocol based on established methodologies.

Radioligand Binding Assay

This assay measures the ability of a test compound (Famotidine) to compete with a radiolabeled ligand for binding to the H2 receptor.

Materials:

-

Membrane Preparation: Membrane preparations from CHO-K1 cells stably transfected with the human H2 receptor are commonly used.[7]

-

Radioligand: [³H]tiotidine or [¹²⁵I]iodoaminopotentidine are frequently used radioligands for the H2 receptor.[11][12][13]

-

Non-specific Binding Control: A high concentration of a known H2 antagonist, such as Tiotidine (e.g., 3 µM), is used to determine non-specific binding.[11]

-

Test Compound: this compound dissolved in an appropriate buffer.

-

Incubation Buffer: Typically a phosphate (B84403) buffer (e.g., K-Na phosphate buffer, pH 7.4).[11]

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Incubation: Aliquots of the membrane preparation (e.g., 0.4 µg) are incubated with a fixed concentration of the radioligand (e.g., 0.1 nM [¹²⁵I]Aminopotentidine) and varying concentrations of Famotidine.[11]

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 120 minutes) to reach binding equilibrium.[11]

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold incubation buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[7]

-

Data Analysis: The concentration of Famotidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

H2 Receptor Signaling Pathway

The binding of histamine to the H2 receptor initiates a downstream signaling cascade.[1] Famotidine, as a competitive antagonist, blocks this pathway.[1] While the classical pathway involves the activation of adenylate cyclase, recent studies suggest the H2 receptor can also couple to other signaling pathways.[14][15]

Caption: H2 Receptor Signaling Pathway and Famotidine's Mechanism of Action.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the typical workflow for determining the in vitro binding affinity of Famotidine using a radioligand binding assay.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

The in vitro binding data consistently demonstrates that Famotidine is a potent and high-affinity antagonist of the H2 receptor.[9][10] The methodologies outlined in this guide, particularly radioligand binding assays, are fundamental tools for characterizing the pharmacological profile of H2 receptor antagonists. The visualization of the H2 receptor signaling pathway and the experimental workflow provides a clear framework for understanding both the mechanism of action and the practical aspects of affinity determination. This comprehensive understanding is essential for the ongoing research and development of novel therapeutics targeting the H2 receptor.

References

- 1. What is the mechanism of Famotidine? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. drugs.com [drugs.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Antioxidant and Anti-Glycation Potential of H2 Receptor Antagonists—In Vitro Studies and a Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Pharmacological control of the human gastric histamine H2 receptor by famotidine: comparison with H1, H2 and H3 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology of the novel H2 antagonist famotidine: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Multiple signaling pathways of histamine H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Famotidine HCl: A Technical Deep Dive into pKa and its Impact on Physiological Function

For Immediate Release

[CITY, STATE] – [Date] – This technical guide offers an in-depth analysis of the acid dissociation constant (pKa) of Famotidine (B1672045) Hydrochloride (HCl) and its profound implications at physiological pH. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data, outlines experimental methodologies, and visualizes key concepts to provide a comprehensive understanding of this widely-used H2 receptor antagonist.

Introduction to Famotidine and its Physicochemical Properties

Famotidine is a potent histamine (B1213489) H2 receptor antagonist that inhibits gastric acid secretion.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical properties, particularly its pKa, which governs its ionization state in different physiological environments. Famotidine's structure features a guanidinothiazole ring system, which is key to its pharmacological activity.[3] Understanding the pKa of Famotidine HCl is crucial for optimizing its formulation, predicting its absorption, and comprehending its mechanism of action at a molecular level.

The pKa of this compound: A Quantitative Overview

The pKa of a compound represents the pH at which it is 50% ionized and 50% unionized. For a weakly basic drug like famotidine, the pKa value is a critical determinant of its solubility and permeability across biological membranes. Various experimental methods have been employed to determine the pKa of famotidine, yielding a consistent range of values.

| Parameter | Value | Experimental Method(s) | Reference(s) |

| pKa of Famotidine | 6.60 - 7.1 | Potentiometry, Spectrophotometry, Solubility, Partitioning | [3][4][5][6] |

| Solubility (Water) | 1.1 mg/mL | Not specified | [1] |

| Oral Bioavailability | 40-45% | Not specified | [7] |

| Protein Binding | 15-22% | Not specified | [7] |

Implications of Famotidine's pKa at Physiological pH

The pKa of famotidine, being in the range of 6.6 to 7.1, has significant consequences for its behavior in the human body, where pH varies considerably across different compartments.

pH-Dependent Solubility and Absorption

Famotidine exhibits pH-dependent solubility, with higher solubility observed at lower pH values. This is a direct consequence of its pKa. In the acidic environment of the stomach (pH 1-3), famotidine, a weak base, will be predominantly in its protonated, ionized form. This ionized state enhances its solubility in the gastric fluid.

As famotidine transits to the more alkaline environment of the small intestine (pH 6-7.4), the proportion of the un-ionized, free base form increases. While the un-ionized form is generally less soluble, it is more lipid-soluble and therefore more readily absorbed across the intestinal epithelium. This interplay between the ionized and un-ionized forms, governed by the drug's pKa and the local pH, is a key factor influencing its overall absorption and bioavailability, which is reported to be between 40-45%.[7]

Interaction with the H2 Receptor

Famotidine exerts its pharmacological effect by competitively inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[2][3] This action blocks the signaling pathway that leads to the secretion of gastric acid. While the precise influence of famotidine's ionization state on its binding affinity to the H2 receptor is a complex area of study, the structure-activity relationship (SAR) of H2 receptor antagonists suggests that a polar, non-basic terminal nitrogen group is crucial for maximal antagonistic activity.[8] The thiazole (B1198619) ring present in famotidine is a key heterocyclic group contributing to this activity.[8] The protonation state of the molecule, dictated by its pKa, likely influences the electrostatic interactions within the receptor's binding pocket, thereby affecting its potency and duration of action.

Experimental Protocols for pKa Determination

The determination of a drug's pKa is a fundamental step in its physicochemical characterization. The following are detailed overviews of common experimental methods used for famotidine.

Spectrophotometric Method

This method relies on the principle that the ionized and un-ionized forms of a molecule have different ultraviolet (UV) absorbance spectra.

Protocol:

-

Preparation of Solutions: Prepare a stock solution of famotidine in a suitable solvent (e.g., methanol (B129727) or water). Prepare a series of buffer solutions with a range of known pH values.

-

Sample Preparation: Add a small, constant volume of the famotidine stock solution to each buffer solution to create a series of solutions with the same total drug concentration but varying pH.

-

Spectrophotometric Measurement: Measure the UV absorbance spectrum of each solution at a predetermined wavelength where the absorbance of the ionized and un-ionized species differs significantly.

-

Data Analysis: Plot the absorbance against pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the drug.

Potentiometric Titration

Potentiometric titration involves monitoring the change in pH of a solution of the drug as a titrant (an acid or a base) is added.

Protocol:

-

Solution Preparation: Dissolve a known amount of famotidine in a suitable solvent (e.g., water or a co-solvent for poorly soluble drugs).

-

Titration: Titrate the famotidine solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the free base or the salt form is being titrated.

-

pH Measurement: Continuously monitor the pH of the solution using a calibrated pH meter as the titrant is added in small increments.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Signaling Pathway of Famotidine Action

Famotidine's primary mechanism of action is the blockade of the H2 receptor, which is a G-protein coupled receptor (GPCR). This interruption of the signaling cascade leads to a reduction in gastric acid secretion.

Conclusion

The pKa of this compound is a cornerstone of its pharmaceutical profile, dictating its solubility, absorption, and ultimately, its therapeutic effectiveness. A thorough understanding of this fundamental property, supported by robust experimental data, is essential for the continued development and optimization of H2 receptor antagonists and other ionizable drug candidates. This guide provides a foundational resource for professionals in the field, encapsulating the critical interplay between physicochemical properties and physiological function.

References

- 1. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Demystifying H2 receptor antagonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. Effect of increasing gastric pH with famotidine on the absorption and oral pharmacokinetics of the inotropic agent vesnarinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Famotidine | Histamine H2 Receptor Inverse Agonists: R&D Systems [rndsystems.com]

- 6. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

The Guanidinothiazole Ring: A Linchpin in the Potent and Selective Action of Famotidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine (B1672045), a third-generation histamine (B1213489) H2 receptor antagonist, has long been a cornerstone in the management of acid-related gastrointestinal disorders. Its remarkable potency and high selectivity for the H2 receptor distinguish it from its predecessors, cimetidine (B194882) and ranitidine (B14927).[1][2] At the heart of famotidine's exceptional pharmacological profile lies its unique guanidinothiazole ring, a structural feature that profoundly influences its interaction with the H2 receptor and its overall therapeutic efficacy. This technical guide provides a comprehensive exploration of the guanidinothiazole moiety's critical role in famotidine's function, offering insights for researchers, scientists, and professionals involved in drug development. We will delve into the structure-activity relationships, physicochemical properties, and the intricate signaling pathways modulated by this pivotal chemical entity.

The Guanidinothiazole Moiety: A Departure from Convention

Unlike the imidazole (B134444) ring of cimetidine or the furan (B31954) ring of ranitidine, famotidine incorporates a 2-guanidinothiazole group.[1][3] This structural divergence is a key determinant of its enhanced potency and safety profile. Structure-activity relationship studies have consistently demonstrated that the 2-[(diaminomethylene)amino]thiazole component is crucial for potent H2-receptor antagonist activity. The guanidino group, with its ability to exist in various tautomeric forms and its capacity for strong ionic and hydrogen bonding interactions, plays a pivotal role in the high-affinity binding of famotidine to the H2 receptor.

Quantitative Pharmacological Profile of Famotidine

The superior potency of famotidine is evident in its quantitative pharmacological parameters. The following tables summarize key data, comparing famotidine with other H2 receptor antagonists.

Table 1: H2 Receptor Binding Affinity and Functional Potency

| Compound | Kd (nM) | IC50 (nM) - Gastric Acid Secretion | pA2 |

| Famotidine | 14 | 33 | 7.95 |

| Ranitidine | - | - | 6.92 |

| Cimetidine | - | - | - |

Kd: Dissociation constant, a measure of binding affinity (lower value indicates higher affinity).[4] IC50: Half maximal inhibitory concentration. pA2: A measure of antagonist potency.[4]

Table 2: Relative Potency in Inhibiting Gastric Acid Secretion

| Comparison | Relative Potency |

| Famotidine vs. Ranitidine | ~7.5 - 8 times more potent |

| Famotidine vs. Cimetidine | ~20 - 40 times more potent |

[5]

Mechanism of Action: Blocking the Histamine Signal

Famotidine exerts its effect by acting as a competitive antagonist at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[6] By occupying these receptors, famotidine prevents histamine from binding and initiating the signaling cascade that leads to gastric acid secretion.

Histamine H2 Receptor Signaling Pathway

The binding of histamine to the H2 receptor, a Gs protein-coupled receptor (GPCR), triggers a cascade of intracellular events.[7] The activated Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the activation of the H+/K+ ATPase (proton pump) and the secretion of gastric acid into the stomach lumen. Famotidine effectively interrupts this pathway at its inception.

Experimental Protocols

Radioligand Binding Assay for H2 Receptor Antagonists

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound (e.g., famotidine) for the histamine H2 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing H2 receptors.

-

Radioligand (e.g., [3H]-tiotidine).

-

Test compound (unlabeled famotidine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Gastric Acid Secretion Assay in Rats

This protocol describes an in vivo method to assess the inhibitory effect of famotidine on histamine-stimulated gastric acid secretion in rats.

Materials:

-

Sprague-Dawley rats.

-

Urethane (anesthetic).

-

Histamine.

-

Famotidine.

-

Saline solution.

-

Gastric perfusion pump.

-

pH meter and electrode.

-

Titration equipment (e.g., autoburette with NaOH solution).

Procedure:

-

Animal Preparation: Anesthetize the rats and perform a laparotomy to expose the stomach. Ligate the pylorus and insert catheters into the esophagus and duodenum for gastric perfusion.

-

Basal Secretion: Perfuse the stomach with saline and collect the gastric effluent to measure basal acid output.

-

Histamine Stimulation: Administer a continuous intravenous infusion of histamine to stimulate gastric acid secretion.

-

Famotidine Administration: Once a stable plateau of acid secretion is reached, administer famotidine intravenously at various doses.

-

Sample Collection and Analysis: Collect the gastric effluent at regular intervals and determine the acid concentration by titration with a standardized NaOH solution to a pH of 7.0.

-

Data Analysis: Calculate the percentage inhibition of histamine-stimulated acid secretion for each dose of famotidine to determine its potency (e.g., ED50).

Synthesis of the Guanidinothiazole Ring

The synthesis of famotidine involves the key construction of the 2-guanidinothiazole ring. A common synthetic route involves the reaction of a thiourea (B124793) derivative with a haloketone. For instance, the reaction of (aminoiminomethyl)thiourea with 1,3-dichloroacetone (B141476) can lead to the formation of a 2-guanidino-4-(chloromethyl)thiazole intermediate. This intermediate is then further reacted with a side chain containing a thioether and a sulfamoyl group to yield famotidine. The precise control of reaction conditions is crucial to ensure the desired regioselectivity and yield of the guanidinothiazole ring formation.

Bioisosteric Replacements of the Guanidinothiazole Ring

The guanidino group is a strong base, which can affect the pharmacokinetic properties of a drug. Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's overall profile. In the context of H2 receptor antagonists, various bioisosteres for the guanidine (B92328) moiety have been explored. For example, the cyanoguanidine in cimetidine and the nitromethylene in ranitidine are considered bioisosteric replacements for the guanidine group. These modifications alter the basicity and electronic properties of the molecule, influencing its interaction with the H2 receptor and its pharmacokinetic properties. The guanidinothiazole ring in famotidine, however, has proven to be an exceptionally effective combination, providing a balance of high potency and a favorable safety profile.

Conclusion

The guanidinothiazole ring is an indispensable structural feature of famotidine, fundamentally contributing to its high potency and selectivity as a histamine H2 receptor antagonist. Its unique electronic and steric properties facilitate a strong and specific interaction with the H2 receptor, effectively blocking the signaling pathway for gastric acid secretion. The quantitative data clearly demonstrate famotidine's superiority over earlier H2 blockers. A thorough understanding of the role of the guanidinothiazole moiety, as detailed in this guide, is crucial for the rational design and development of new and improved therapeutic agents targeting the H2 receptor and other related G protein-coupled receptors. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers in this field.

References

- 1. Susceptibility of the H2-receptor antagonists cimetidine, famotidine and nizatidine, to metabolism by the gastrointestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of cimetidine, famotidine, nizatidine, and ranitidine in tablets by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The histamine test meal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of famotidine with cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Gs / Gi Pathway Mnemonic for USMLE [pixorize.com]

Unlocking Novel Therapeutic Avenues: An In-depth Technical Guide to the Off-label Research Applications of Famotidine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine (B1672045) HCl, a potent histamine (B1213489) H2 receptor antagonist, is a widely utilized therapeutic agent for the management of acid-related gastrointestinal disorders.[1][2] Its primary, or "on-label," mechanism of action involves the competitive inhibition of histamine H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion.[1][2][3] While its efficacy in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers is well-established, a growing body of preclinical and clinical research has begun to illuminate a range of "off-label" applications for this drug, extending far beyond its traditional use.

This technical guide provides a comprehensive overview of the current landscape of off-label research into Famotidine HCl, with a particular focus on its potential applications in virology and oncology. It is designed to be a resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the scientific evidence, proposed mechanisms of action, quantitative data from key studies, and experimental protocols.

Core Off-Label Research Areas

The most prominent areas of off-label investigation for this compound are in the treatment of COVID-19 and as an immunomodulatory agent in cancer therapy. In these contexts, the therapeutic potential of famotidine appears to be independent of its effects on gastric acid.

Famotidine in COVID-19 Research

During the COVID-19 pandemic, famotidine emerged as a candidate for repurposing based on anecdotal observations and retrospective studies that suggested better outcomes in patients taking the drug.[4][5] Subsequent research has focused on its potential anti-inflammatory and immunomodulatory effects rather than direct antiviral activity.[4][6]

Initial hypotheses centered on the possibility of famotidine directly inhibiting SARS-CoV-2 replication, potentially by targeting viral proteases. However, multiple studies have since demonstrated that famotidine has no direct antiviral activity against SARS-CoV-2.[6][7] The current understanding points towards two primary, non-antiviral mechanisms:

-

Modulation of the TLR3-Mediated Inflammatory Signaling Pathway: Famotidine has been shown to inhibit the histamine-induced expression of Toll-like receptor 3 (TLR3).[2][8] By doing so, it can reduce the downstream signaling cascade that leads to the activation of IRF3 and the NF-κB pathway, which are crucial for the production of inflammatory cytokines.[2][8] This action may help to mitigate the cytokine storm associated with severe COVID-19.[2]

-

Activation of the Vagus Nerve Inflammatory Reflex: Preclinical studies in mice have demonstrated that famotidine can stimulate the vagus nerve.[9][10][11] This stimulation activates the inflammatory reflex, a neural circuit that suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9][11][12] This effect was abolished by vagotomy, indicating the critical role of the vagus nerve in this anti-inflammatory mechanism.[9][11]

Several clinical trials have been conducted to evaluate the efficacy of high-dose oral famotidine in non-hospitalized patients with COVID-19. The collective evidence suggests that famotidine is safe and well-tolerated at higher doses and may lead to a more rapid resolution of symptoms and inflammation.[3][4][13]

| Study/Trial | Dosage | Patient Population | Key Findings | Reference |

| Outpatient Clinical Trial (Feinstein Institutes/CSHL) | 80 mg three times daily for up to 14 days | 55 non-vaccinated adult outpatients with COVID-19 (27 received famotidine, 28 received placebo) | - Faster resolution of inflammation. - Earlier alleviation of symptoms, with improvement in 14 out of 16 assessed symptoms. - Well-tolerated at high doses. | [4] |

| Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial | 80 mg three times daily for 14 consecutive days | 55 symptomatic, unvaccinated adult outpatients with COVID-19 | - 50% reduction of overall baseline symptom scores achieved at 8.2 days in the famotidine group versus 11.4 days in the placebo group. - On day 7, fewer patients on famotidine had detectable interferon-alpha plasma levels. | [3][13] |

| Retrospective Cohort Study | 20 mg or 40 mg daily (oral or IV) | 1,620 hospitalized COVID-19 patients (84 propensity score-matched patients received famotidine) | - Reduced risk for death or intubation (adjusted hazard ratio 0.42). - Reduced risk for death alone (adjusted hazard ratio 0.30). | [6] |

Vero E6 Cell-Based Assay for Antiviral Activity

This protocol is designed to assess the direct antiviral activity of famotidine against SARS-CoV-2.

-

Cell Culture: Culture Vero E6 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

-

Drug Preparation: Prepare stock solutions of famotidine, remdesivir (B604916) (positive control), and hydroxychloroquine (B89500) (positive control) in an appropriate solvent (e.g., DMSO or water).

-

Infection: Seed Vero E6 cells in 96-well plates. Once confluent, infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).

-

Treatment: Immediately after infection, add serial dilutions of famotidine, remdesivir, and hydroxychloroquine to the wells. Include a vehicle control (solvent only).

-

Incubation: Incubate the plates for a designated period (e.g., 48-72 hours) at 37°C and 5% CO2.

-

Assessment of Infection:

-

Immunohistochemical Staining: Fix the cells and perform immunohistochemical staining for a viral protein (e.g., SARS-CoV-2 nucleocapsid protein).

-

Imaging Cytometry: Use an imaging cytometer to quantify the number of infected cells in each well.

-

-

Cytotoxicity Assay: In a parallel plate of uninfected cells, perform an MTT assay to assess the cytotoxicity of the compounds.

-

Data Analysis: Calculate the median tissue culture infectious dose (TCID50/mL) for each compound and determine if famotidine exhibits any direct antiviral activity.[6]

Murine Model of LPS-Induced Cytokine Storm

This protocol evaluates the in vivo anti-inflammatory effects of famotidine.

-

Animals: Use C57BL/6 mice (8-12 weeks old).

-

Famotidine Administration:

-

Intraperitoneal (IP) Injection: Administer famotidine (e.g., 0.4 or 4 mg/kg) or vehicle control via IP injection.

-

Intracerebroventricular (ICV) Injection: For central administration, inject famotidine (e.g., 0.04 or 0.4 mg/kg) or vehicle in a small volume (e.g., 5 µl) directly into the cerebral ventricles.

-

-

LPS Challenge: 30 minutes after famotidine or vehicle administration, induce a cytokine storm by injecting lipopolysaccharide (LPS) (e.g., 7 mg/kg) intraperitoneally.

-

Sample Collection: 2.5 hours after the LPS challenge, euthanize the mice and collect blood and spleen samples.

-

Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the serum and spleen homogenates using ELISA kits.

-

Vagotomy (for mechanism validation): In a subset of animals, perform a bilateral sub-diaphragmatic vagotomy prior to the experiment to determine if the anti-inflammatory effect of famotidine is vagus nerve-dependent.[11][12]

-

Data Analysis: Compare the cytokine levels between the different treatment groups to assess the anti-inflammatory efficacy of famotidine.

Caption: Famotidine's Inhibition of the TLR3-Mediated Inflammatory Signaling Pathway.

References

- 1. Famotidine (Pepcid) Activates the Vagus Nerve to Reduce Cytokine Storm in COVID-19, New Study Shows - BioSpace [biospace.com]

- 2. Famotidine inhibits toll-like receptor 3-mediated inflammatory signaling in SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gut.bmj.com [gut.bmj.com]

- 4. northwell.edu [northwell.edu]

- 5. idsociety.org [idsociety.org]

- 6. COVID-19: Famotidine, Histamine, Mast Cells, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. COVID-19: Famotidine, Histamine, Mast Cells, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Famotidine inhibits toll-like receptor 3-mediated inflammatory signaling in SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. northwell.edu [northwell.edu]

- 10. Famotidine aids in COVID-19 by helping limit inflammation - MediQuality [mediquality.net]

- 11. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oral famotidine versus placebo in non-hospitalised patients with COVID-19: a randomised, double-blind, data-intense, phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Famotidine HCl: An In-depth Technical Guide on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine (B1672045), a potent histamine (B1213489) H2 receptor (H2R) antagonist, is widely utilized for the management of gastroesophageal reflux disease and other acid-related disorders.[1][2][3] Its primary mechanism involves the competitive inhibition of histamine at the H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion.[3] Beyond this well-established role, a growing body of evidence from preclinical and clinical studies suggests that Famotidine possesses significant anti-inflammatory properties, independent of its effects on gastric acid.[1][2][4] This guide provides a comprehensive technical overview of the research into Famotidine HCl's potential anti-inflammatory effects, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism: The Vagus Nerve Inflammatory Reflex

The principal anti-inflammatory action of Famotidine is not mediated by its canonical H2 receptor antagonism but rather through the activation of the inflammatory reflex.[1][2][4][5] This neural circuit, integrated within the central nervous system (CNS), modulates the innate immune response.[1]

Key Findings:

-

Vagus Nerve Dependence: The anti-inflammatory effects of Famotidine are abolished by bilateral sub-diaphragmatic vagotomy, indicating an absolute requirement for an intact vagus nerve.[1][4][6]

-

Central Nervous System Action: Famotidine is significantly more potent when administered directly into the central nervous system (intracerebroventricularly) compared to peripheral (intraperitoneal) administration.[1][2][4] This suggests a primary site of action within the brain.

-

α7nAChR-Mediated Inhibition: The signaling cascade culminates in the activation of alpha 7 nicotinic acetylcholine (B1216132) receptors (α7nAChR) on cytokine-producing cells, such as macrophages.[1][2] This activation inhibits the release of pro-inflammatory cytokines.[1][2] The anti-inflammatory effects of Famotidine are lost in α7nAChR knockout mice.[1][4]

-

Independence from Mast Cells and H2R: The mechanism is independent of mast cells, as mice genetically deficient in mast cells still exhibit an anti-inflammatory response to Famotidine.[1][2][4] Furthermore, other H2R antagonists like cimetidine (B194882) and ranitidine (B14927) are ineffective at reducing inflammation even at high doses, suggesting an off-target effect specific to Famotidine and structurally similar compounds like tiotidine.[1][2][4]

Signaling Pathway Diagram

Caption: Famotidine's vagus nerve-dependent anti-inflammatory signaling pathway.

Quantitative Data on Inflammatory Marker Reduction

Preclinical studies have quantified the extent to which Famotidine can suppress pro-inflammatory cytokine levels. The primary model used is lipopolysaccharide (LPS)-induced systemic inflammation in mice, which mimics a cytokine storm.

| Study Type | Model | Treatment | Outcome Measure | Result (% Reduction) | Reference |

| Preclinical (in vivo) | LPS-induced cytokine storm in C57BL/6 mice | Famotidine (4 mg/kg, IP) | Serum TNF-α | ~40% | [1][2] |

| Preclinical (in vivo) | LPS-induced cytokine storm in C57BL/6 mice | Famotidine (4 mg/kg, IP) | Splenic TNF-α | ~65% | [1][2] |

| Preclinical (in vivo) | LPS-induced cytokine storm in C57BL/6 mice | Famotidine (4 mg/kg, IP) | Serum IL-6 | ~40% | [1][2] |

| Preclinical (in vivo) | LPS-induced cytokine storm in C57BL/6 mice | Famotidine (4 mg/kg, IP) | Splenic IL-6 | ~50% | [1][2] |

| Clinical Trial | Non-hospitalized COVID-19 patients | Famotidine (80 mg, TID, oral) | Time to 50% reduction of symptom score | 28% faster than placebo (8.2 days vs 11.4 days) | [7][8][9] |

Note: The suppressive effects did not extend to IL-1β or CXCL1 in the preclinical models, suggesting a specific anti-inflammatory target profile for Famotidine's early effects.[1][2]

Key Experimental Protocols

The elucidation of Famotidine's anti-inflammatory mechanism relied on a series of specific and rigorous experimental models.

1. LPS-Induced Cytokine Storm Model in Mice

-

Objective: To assess the in vivo anti-inflammatory efficacy of Famotidine.

-

Methodology:

-

Animals: C57BL/6 mice (8-12 weeks old) are used.[1]

-

Treatment: Mice are administered Famotidine (e.g., 0.4 or 4 mg/kg) or a vehicle control via intraperitoneal (IP) or intracerebroventricular (ICV) injection 30 minutes prior to the inflammatory challenge.[1][2]

-

Inflammatory Challenge: A bolus of Lipopolysaccharide (LPS) (e.g., 6-7 mg/kg, IP) is administered to induce a systemic inflammatory response, or "cytokine storm."[1]

-

Sample Collection: At a specified time point (e.g., 2.5 hours post-LPS), mice are euthanized. Blood (for serum) and spleen are collected.[1][2]

-

Analysis: Serum and splenic levels of pro-inflammatory cytokines, primarily TNF-α and IL-6, are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[10]

-

2. Surgical and Genetic Models for Mechanistic Insight

-

Objective: To determine the dependence of Famotidine's effect on specific physiological pathways.

-

Methodologies:

-

Bilateral Sub-diaphragmatic Vagotomy: The vagus nerve is surgically severed below the diaphragm. These mice then undergo the LPS-induced cytokine storm protocol. The absence of an anti-inflammatory effect from Famotidine in these animals demonstrates the necessity of the vagus nerve.[1][4][6]

-

α7nAChR Knockout (KO) Mice: The experiment is repeated in mice genetically engineered to lack the α7 nicotinic acetylcholine receptor (α7nAChR). The attenuation of Famotidine's protective effects in α7nAChR KO mice confirms this receptor's critical role in the signaling pathway.[1][4]

-

Mast Cell-Deficient Mice: To rule out the involvement of mast cells, the experiment is conducted in KitW-sh/KitW-sh "sash" mice, which lack mast cells. The observation that Famotidine remains effective in these mice indicates a mast cell-independent mechanism.[1][2][4]

-

3. In Vitro Cellular Assays

-

Objective: To determine if Famotidine has a direct effect on inflammatory cells.

-

Methodology:

-

Cell Lines: Murine macrophage-like RAW 264.7 cells or primary mouse macrophages are cultured.[1][2]

-

Stimulation: The cells are stimulated with LPS in the presence of varying concentrations of Famotidine (e.g., 0 to 30 μM).[1][2]

-

Analysis: The supernatant is collected and analyzed for TNF-α and IL-6 levels.

-

Experimental Workflow Diagram

Caption: Workflow for investigating Famotidine's in vivo anti-inflammatory mechanism.

Contradictory Evidence: Pro-inflammatory Role in Gastric Cancer

In contrast to the systemic anti-inflammatory effects observed in sepsis models and COVID-19, one study has reported a pro-inflammatory role for Famotidine in the context of gastric cancer cells.[11][12]

-

Mechanism: In BGC823 and AGS gastric cancer cell lines, Famotidine was found to induce pyroptosis, a lytic, pro-inflammatory form of programmed cell death.[11][12][13]

-

Signaling Pathway: This effect was mediated by the phosphorylation of ERK1/2, leading to the activation of the NLRP3 inflammasome.[11] This, in turn, activates Caspase-1, which cleaves Gasdermin E (GSDME) and promotes the maturation and release of the pro-inflammatory cytokine IL-18.[11][12]

-

Implication: These findings suggest that Famotidine's effects may be highly context-dependent, potentially promoting inflammation in specific cellular environments like gastric tumors.[11] This warrants careful consideration in the therapeutic application of Famotidine, particularly in patients with gastric cancer.

Pyroptosis Pathway Diagram

Caption: Famotidine-induced pro-inflammatory pyroptosis pathway in gastric cancer cells.

Conclusion and Future Directions

The research landscape for this compound has expanded significantly beyond its role in acid suppression. Compelling preclinical evidence demonstrates a potent, vagus nerve-dependent systemic anti-inflammatory effect, primarily through the inhibition of TNF-α and IL-6.[1][2][3] This mechanism has been corroborated by clinical observations where Famotidine treatment was associated with reduced inflammation and faster symptom resolution in patients with COVID-19.[7][9][14]

However, the discovery of a pro-inflammatory, pyroptotic mechanism in gastric cancer cells highlights the complexity of Famotidine's pharmacology.[11][12] This duality underscores the need for further research.

Future research should focus on:

-

Elucidating the specific CNS receptor(s) that Famotidine interacts with to initiate the inflammatory reflex.

-

Investigating the structure-activity relationship to understand why Famotidine and tiotidine, but not other H2RAs, possess this anti-inflammatory capability.

-

Conducting larger, randomized controlled trials to confirm the clinical anti-inflammatory benefits in conditions beyond COVID-19, such as other systemic inflammatory diseases.

-

Further exploring the context-dependent pro-inflammatory effects to better define the therapeutic window and patient populations for whom Famotidine is most appropriate.

This technical guide summarizes the current understanding of Famotidine's anti-inflammatory properties, providing a foundation for scientists and drug developers to explore its potential as a repurposed therapeutic for inflammatory conditions.

References

- 1. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Famotidine Explained: Acid Control with a Broader Impact - Eureka Blog [eureka.patsnap.com]

- 4. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm | Semantic Scholar [semanticscholar.org]

- 6. northwell.edu [northwell.edu]

- 7. northwell.edu [northwell.edu]

- 8. iflscience.com [iflscience.com]

- 9. Oral famotidine versus placebo in non-hospitalised patients with COVID-19: a randomised, double-blind, data-intense, phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Famotidine promotes inflammation by triggering cell pyroptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Famotidine promotes inflammation by triggering cell pyroptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Famotidine (Pepcid) Activates the Vagus Nerve to Reduce Cytokine Storm in COVID-19, New Study Shows - BioSpace [biospace.com]

Methodological & Application

Development of a Robust HPLC Analytical Method for Famotidine HCl

Application Note and Protocol

This document provides a detailed protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Famotidine (B1672045) HCl in bulk drug and pharmaceutical dosage forms. This method is designed for researchers, scientists, and drug development professionals involved in quality control and formulation development.

Introduction

Famotidine is a potent histamine (B1213489) H₂ receptor antagonist that inhibits gastric acid secretion and is widely used in the treatment of peptic ulcers and gastroesophageal reflux disease. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of famotidine drug products. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of Famotidine HCl.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of this compound.

Table 1: Optimized Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile, 0.05M sodium phosphate (B84403) monobasic buffer (pH 6.0), and methanol (B129727) in a ratio of 10:85:5 (v/v/v)[1] |

| Flow Rate | 1.5 mL/min[1] |

| Detection Wavelength | 254 nm[1] or 265 nm[2][3] |

| Injection Volume | 20 µL[1] |

| Column Temperature | 25 °C[1] |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

2.2.1. Buffer Preparation (0.05M Sodium Phosphate Monobasic, pH 6.0) Dissolve 6.9 g of sodium phosphate monobasic in 1000 mL of purified water.[1] Adjust the pH to 6.0 with 1M sodium hydroxide (B78521) solution.[1]

2.2.2. Mobile Phase Preparation Mix acetonitrile, the prepared buffer, and methanol in the specified ratio (10:85:5 v/v/v).[1] Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.[1]

2.2.3. Standard Stock Solution (1000 µg/mL) Accurately weigh about 25 mg of this compound working standard and transfer it to a 25 mL volumetric flask.[1] Add approximately 15 mL of the mobile phase and sonicate to dissolve the standard completely.[1] Make up the volume to the mark with the mobile phase.[1]

2.2.4. Sample Solution Preparation (for Tablets) Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 25 mg of famotidine into a 25 mL volumetric flask.[1] Add about 15 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.[1] Make up the volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

| Parameter | Specification | Typical Results |

| Specificity | No interference from blank or placebo at the retention time of Famotidine. | No interference observed.[1] |

| Linearity | Correlation coefficient (r²) ≥ 0.998 | r² = 0.999[4] |

| Range | 0.1 - 1.0 mg/mL[4] | - |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |

| Precision (RSD) | Intraday: ≤ 2.0%, Interday: ≤ 2.0% | Intraday RSD < 1.0%, Interday RSD < 1.5% |

| Limit of Detection (LOD) | - | 25 µg/mL[4] |

| Limit of Quantitation (LOQ) | - | 0.1 mg/mL[4] |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. | The method is robust for minor changes in flow rate and mobile phase composition. |

| System Suitability | Tailing factor ≤ 2.0, Theoretical plates ≥ 2000, RSD of peak area ≤ 2.0% for replicate injections.[1] | All parameters met the acceptance criteria.[1] |

Visualizations

HPLC Method Development Workflow

References

Application Note: Quantitative Determination of Famotidine HCl in Plasma by LC-MS/MS

This application note details a robust and sensitive method for the quantitative analysis of Famotidine (B1672045) HCl in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Introduction

Famotidine is a potent histamine (B1213489) H2-receptor antagonist used for the treatment of peptic ulcers and gastroesophageal reflux disease. Accurate and reliable quantification of famotidine in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This LC-MS/MS method provides the necessary sensitivity and selectivity for these applications.

Experimental Workflow

The overall experimental workflow, from plasma sample collection to final data analysis, is depicted in the following diagram.

Caption: Experimental workflow for the quantitative analysis of Famotidine in plasma by LC-MS/MS.

Experimental Protocols

1. Materials and Reagents

-

Famotidine HCl reference standard

-

Famotidine-d4 or other suitable internal standard (IS)

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid and ammonium (B1175870) acetate